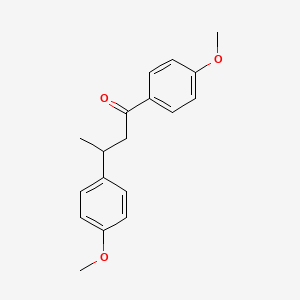

4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

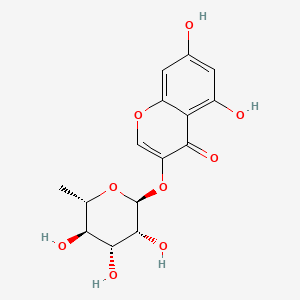

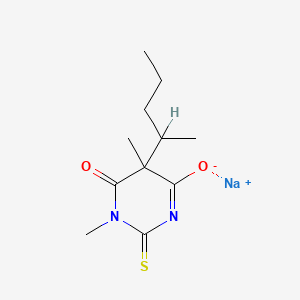

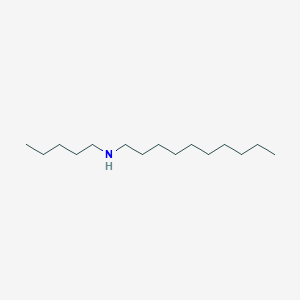

Eucryphin is a naturally occurring chromone glycoside derived from the rhizomes of Astilbe thunbergii It is known for its various pharmacological properties, including anti-inflammatory and wound-healing effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of Eucryphin involves several steps, starting from commercially available phloroglucinol. The key step in the synthesis is the selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone using iodosobenzene diacetate as the reagent . This method allows for the creation of functional chromone derivatives, including Eucryphin.

Industrial Production Methods

While specific industrial production methods for Eucryphin are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods include the use of various reagents and catalysts to achieve the desired chemical transformations.

Análisis De Reacciones Químicas

Types of Reactions

Eucryphin undergoes several types of chemical reactions, including:

Oxidation: The selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone.

Glycosylation: The addition of glycosyl groups to form glycosylated derivatives of Eucryphin.

Common Reagents and Conditions

Oxidation: Iodosobenzene diacetate is commonly used for the selective oxidation of phloroglucinol.

Glycosylation: Various glycosyl donors and catalysts are used to achieve glycosylation.

Major Products Formed

The major products formed from these reactions include Eucryphin and its glycosylated derivatives, which have been shown to possess various biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Eucryphin and its derivatives are used as intermediates in the synthesis of other chromone-based compounds.

Biology: Eucryphin has been shown to have anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.

Medicine: Eucryphin has been formulated as an ointment that facilitates burn wound repair in mice when applied topically.

Industry: Eucryphin’s antioxidant properties make it a potential additive in various industrial applications.

Mecanismo De Acción

Eucryphin exerts its effects through several molecular targets and pathways:

Anti-inflammatory: Eucryphin increases the levels of interleukin-1 beta, monocyte chemoattractant protein-1, vascular endothelial growth factor, and transforming growth factor-beta 1 in the exudates from the wound area. These factors contribute to the wound-healing process.

Antioxidant: Eucryphin reduces oxidative damage by scavenging free radicals and inhibiting oxidative stress pathways.

Comparación Con Compuestos Similares

Eucryphin is unique among chromone glycosides due to its specific biological activities and chemical structure. Similar compounds include:

Bergenin: Another chromone glycoside with anti-inflammatory and antioxidant properties.

Astilbin: A flavonoid glycoside with similar pharmacological activities.

Chromone derivatives: Various chromone derivatives have been studied for their biological activities, but Eucryphin stands out due to its specific wound-healing properties.

Eucryphin’s unique combination of anti-inflammatory, antioxidant, and wound-healing properties makes it a valuable compound for further research and potential therapeutic applications.

Propiedades

Número CAS |

72021-22-8 |

|---|---|

Fórmula molecular |

C15H16O9 |

Peso molecular |

340.28 g/mol |

Nombre IUPAC |

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C15H16O9/c1-5-11(18)13(20)14(21)15(23-5)24-9-4-22-8-3-6(16)2-7(17)10(8)12(9)19/h2-5,11,13-18,20-21H,1H3/t5-,11-,13+,14+,15-/m0/s1 |

Clave InChI |

XCVOCJFOQNDTNC-ZNDRGHTASA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)